molecular formula C23H23N3O3S B2475681 2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942004-68-4

2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2475681
CAS No.: 942004-68-4
M. Wt: 421.52
InChI Key: ZYFZGTMSCRSGBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . Thiazoles can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Photoreactions and Synthesis

  • Photoreactions of Thiabendazole : A study investigated the photoreactions of thiabendazole, a compound structurally similar to the one , revealing insights into its chemical behavior under light exposure and the formation of various photolysis products (Mahran, Sidky, & Wamhoff, 1983).
  • Synthesis of Benzodifuranyl and Thiazolopyrimidines : Novel heterocyclic compounds, including benzodifuranyl and thiazolopyrimidines derived from compounds similar to the target molecule, have been synthesized, showcasing the diverse chemical synthesis possibilities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Reactions and Derivatives

  • Formation of Thiazine Carboxylates : The transformation of related compounds into thiazine carboxylates demonstrates the versatility in chemical reactions and potential applications in synthesis (Jenny & Heimgartner, 1989).
  • Synthesis of Pyrimidinones : Research on the reactions of related compounds leading to the formation of pyrimidinones sheds light on their potential in creating novel organic structures (Maruoka, Yamagata, & Yamazaki, 1994).

Biological Activities

  • Antibacterial Agents : Novel analogs of similar compounds were found to exhibit promising antibacterial activity, highlighting the potential biomedical applications of these molecules (Palkar et al., 2017).
  • Antitumor Activity : A study synthesized new derivatives and investigated their antitumor activity, indicating the potential of these compounds in cancer research (Ostapiuk, Frolov, & Matiychuk, 2017).
  • Antimicrobial and Antifungal Activity : Research on the synthesis of arylidene derivatives of similar compounds revealed good antimicrobial and antifungal activities, suggesting their use in drug discovery (Kathiravan, Venugopal, & Muthukumaran, 2017).

Advanced Research Applications

  • Antiproliferative Activity : Compounds structurally related to the target molecule have been identified as potential EGFR inhibitors with moderate to excellent cytotoxicity against certain cancer cell lines, underscoring their importance in cancer treatment research (Zhang et al., 2017).
  • Antileukemic Agents : Novel derivatives have been synthesized and evaluated as potential chemotherapeutic agents for leukemia, highlighting their potential in treating this form of cancer (Gowda et al., 2009).

Properties

IUPAC Name

2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-17-9-7-15(8-10-17)13-14-24-22(28)18-11-12-19-20(18)25-23(30-19)26-21(27)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFZGTMSCRSGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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